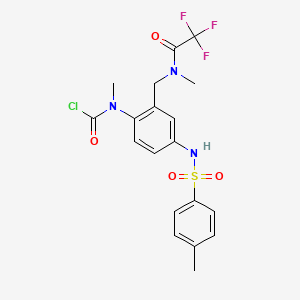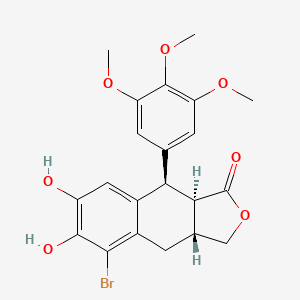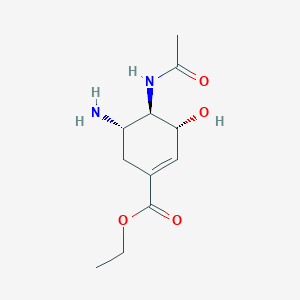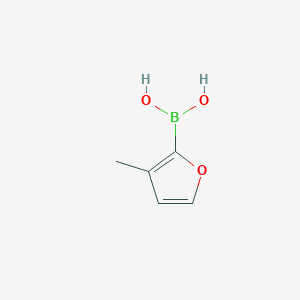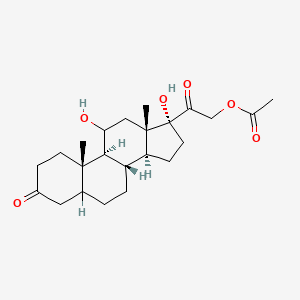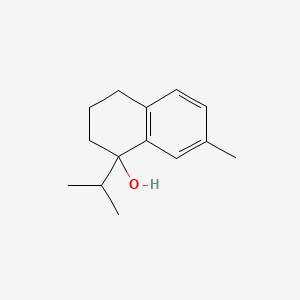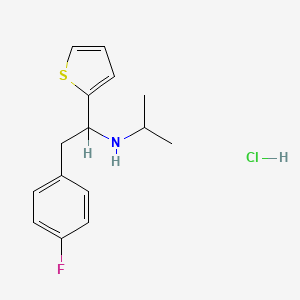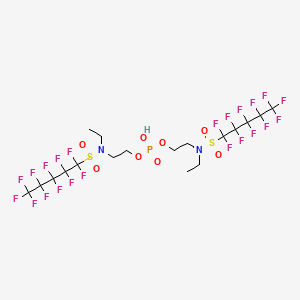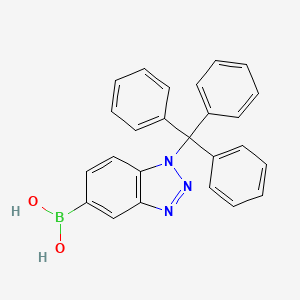
1,3,5-TRIS (3'-aldehyde-4'-hydroxybenzene)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde: is an organic compound with a terphenyl core structure, which consists of three benzene rings connected in a linear arrangement. This compound is known for its aromatic properties due to the delocalization of π-electrons across the benzene rings. It is used in various scientific research applications, particularly in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde typically involves the formylation of terphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce formyl groups into the terphenyl structure. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formylation of the desired positions on the terphenyl core.
Industrial Production Methods: Industrial production of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether or tetrahydrofuran (THF).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, sulfonation with sulfuric acid (H₂SO₄).
Major Products:
Oxidation: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxylic acid.
Reduction: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dihydroxy compound.
Substitution: Various substituted terphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and separation technologies.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths. It is also used in the study of protein-ligand interactions and other biochemical processes.
Medicine: While not directly used as a drug, [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde can serve as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the final products.
Mechanism of Action
The mechanism of action of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of formyl groups and aromatic rings. The formyl groups can undergo nucleophilic addition reactions, while the aromatic rings can participate in electrophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry and material science.
Comparison with Similar Compounds
[1,1’,4’,1’‘- Terphenyl] - 3, 3’'- dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
[1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dihydroxy compound: Similar structure but with hydroxyl groups instead of formyl groups.
[1,1’,4’,1’‘- Terphenyl] - 3, 3’'- dimethyl ester: Similar structure but with ester groups instead of formyl groups.
Uniqueness: The uniqueness of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde lies in its specific arrangement of formyl groups on the terphenyl core, which allows it to undergo a wide range of chemical reactions and be used in diverse applications. Its ability to form COFs and MOFs makes it particularly valuable in material science research.
Properties
Molecular Formula |
C20H14O2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-[3-(3-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-1-6-17(10-15)19-8-3-9-20(12-19)18-7-2-5-16(11-18)14-22/h1-14H |
InChI Key |
FOCZJOXIKGJASB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


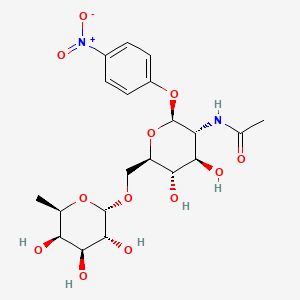
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
